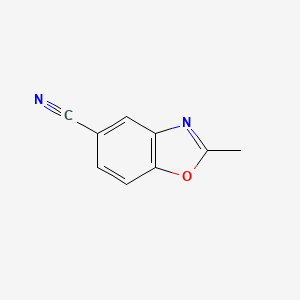

2-Metil-1,3-benzoxazol-5-carbonitrilo

Descripción general

Descripción

“2-Methyl-1,3-benzoxazole-5-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 . This compound is also known by its IUPAC name, 5-methylbenzo[d]oxazole-2-carbonitrile .

Synthesis Analysis

Benzoxazole derivatives, including “2-Methyl-1,3-benzoxazole-5-carbonitrile”, have been synthesized using 2-aminophenol as a precursor . The synthesis involves reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1,3-benzoxazole-5-carbonitrile” is characterized by a bicyclic planar molecule . The InChI code for this compound is 1S/C9H6N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1,3-benzoxazole-5-carbonitrile” include a melting point of 75-77°C .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been associated with antifungal and antimicrobial activity . They have also been used in the synthesis of HIV-reverse transcriptase inhibitors .

Mode of Action

It’s known that 2-methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 .

Biochemical Pathways

niger .

Pharmacokinetics

Some benzoxazole derivatives have shown improved water solubility and metabolic stability .

Result of Action

Benzoxazole derivatives have been associated with antifungal and antimicrobial activity .

Action Environment

Some benzoxazole synthesis methods have been noted for their high yield, ambient reaction conditions, and good atom economy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methyl-1,3-benzoxazole-5-carbonitrile has several advantages for laboratory experiments. It is a stable compound and is easily synthesized from readily available starting materials. It is also soluble in organic solvents and can be easily separated from other compounds by column chromatography. However, its mechanism of action is not yet fully understood, and its effects on proteins and other biological molecules are not yet fully established.

Direcciones Futuras

There are several potential future directions for research on 2-Methyl-1,3-benzoxazole-5-carbonitrile. These include further study of its mechanism of action, further study of its effects on proteins and other biological molecules, and further study of its potential applications in medicinal chemistry, materials science, and biotechnology. Additionally, further studies could be done to explore the potential of 2-Methyl-1,3-benzoxazole-5-carbonitrile as a therapeutic agent. Finally, further studies could be done to explore its potential toxicity and safety in humans.

Aplicaciones Científicas De Investigación

Síntesis de Inhibidores de la Transcriptasa Inversa del VIH

2-Metil-1,3-benzoxazol-5-carbonitrilo: se utiliza en la síntesis de potentes inhibidores que se dirigen a la transcriptasa inversa del VIH. Esta aplicación es crítica en el desarrollo de fármacos antirretrovirales que pueden prevenir la replicación del VIH dentro del cuerpo del huésped, gestionando así la progresión del SIDA .

Desarrollo de Colorantes Bis-Estirilo

Este compuesto sirve como precursor en la síntesis de colorantes bis-estirilo. Estos colorantes tienen aplicaciones en pigmentos de alto rendimiento y tecnologías de visualización avanzadas debido a sus propiedades de color brillantes y estables .

Mejora de la Actividad Antimicrobiana

La presencia de This compound en derivados de benzoxazol ha demostrado mejorar la actividad antimicrobiana contra varios patógenos como P. aeruginosa, K. pneumoniae, S. typhi y A. niger. Esto sugiere su posible uso en el desarrollo de nuevos agentes antimicrobianos .

Síntesis Orgánica

En química orgánica, This compound se utiliza como bloque de construcción para la síntesis de varios compuestos orgánicos. Su reactividad permite la creación de moléculas complejas con posibles aplicaciones en química medicinal y ciencia de materiales .

Cromatografía y Espectrometría de Masas

Este compuesto también es relevante en el campo de la química analítica, particularmente en cromatografía y espectrometría de masas. Puede utilizarse como compuesto estándar o de referencia en el análisis cualitativo y cuantitativo de mezclas complejas .

Producción Biofarmacéutica

En la fabricación biofarmacéutica, This compound puede desempeñar un papel en la síntesis de intermediarios e ingredientes farmacéuticos activos (API). Sus propiedades químicas pueden contribuir al desarrollo de nuevos fármacos .

Soluciones de Entorno Controlado y Sala Blanca

Las aplicaciones del compuesto se extienden a soluciones de entorno controlado y sala blanca, donde puede utilizarse en la formulación de agentes de limpieza o como componente en la producción de materiales que requieren un alto grado de pureza .

Ciencia Avanzada de las Baterías

Por último, This compound se está explorando por su posible uso en la ciencia avanzada de las baterías. Su estructura química podría ser beneficiosa en el desarrollo de nuevos materiales para baterías de alto rendimiento .

Safety and Hazards

The safety data sheet for a similar compound, methyl 2-methyl-1,3-benzoxazole-2-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1,3-benzoxazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The compound’s interactions with these biomolecules are crucial for its biological activity, influencing processes such as enzyme inhibition and protein binding.

Cellular Effects

The effects of 2-Methyl-1,3-benzoxazole-5-carbonitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including 2-Methyl-1,3-benzoxazole-5-carbonitrile, have been evaluated for their anticancer activity against human colorectal carcinoma (HCT116) cell lines . These compounds can alter gene expression and disrupt cellular metabolism, leading to cell death in cancer cells.

Molecular Mechanism

At the molecular level, 2-Methyl-1,3-benzoxazole-5-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antifungal activity, for instance, involves binding interactions that inhibit fungal growth . Additionally, its anticancer properties are mediated through the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methyl-1,3-benzoxazole-5-carbonitrile in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, ensuring its efficacy over time . Long-term exposure to 2-Methyl-1,3-benzoxazole-5-carbonitrile can lead to sustained changes in cellular function, including prolonged inhibition of fungal growth and continuous anticancer activity .

Dosage Effects in Animal Models

The effects of 2-Methyl-1,3-benzoxazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are crucial for understanding the safe and effective use of 2-Methyl-1,3-benzoxazole-5-carbonitrile in clinical settings .

Metabolic Pathways

2-Methyl-1,3-benzoxazole-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity. For example, the compound’s antifungal activity involves metabolic pathways that disrupt fungal cell metabolism, leading to cell death . Understanding these pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 2-Methyl-1,3-benzoxazole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its site of action, enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Methyl-1,3-benzoxazole-5-carbonitrile is vital for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in inhibiting fungal growth or inducing cancer cell death .

Propiedades

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHBXMFWPHJPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

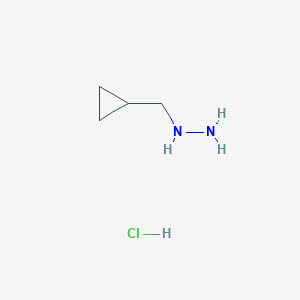

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)

![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)

![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)